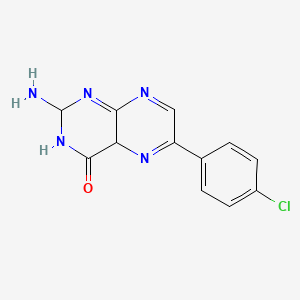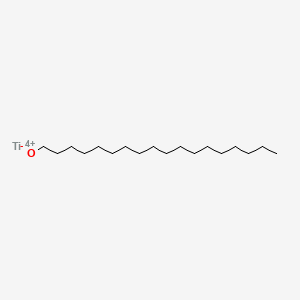
octadecan-1-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecan-1-olate; titanium(4+): is an organometallic compound with the molecular formula C72H148O4Ti and a molecular weight of 1125.81 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecan-1-olate; titanium(4+) typically involves the reaction of titanium tetrachloride with octadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of octadecan-1-olate; titanium(4+) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Octadecan-1-olate; titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The octadecan-1-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands.
Major Products:
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Mechanism of Action
The mechanism of action of octadecan-1-olate; titanium(4+) involves its ability to form stable complexes with various molecules. The titanium ion can coordinate with different ligands, leading to the formation of new compounds with unique properties. This coordination ability is crucial for its applications in catalysis, drug delivery, and material science .
Comparison with Similar Compounds
Tetraoctadecyl orthotitanate: Another organometallic compound with similar applications in catalysis and material science.
Titanium stearyloxide: Used in similar applications but with different ligand structures.
Uniqueness: Octadecan-1-olate; titanium(4+) is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other titanium-based compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C18H37OTi+3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
octadecan-1-olate;titanium(4+) |
InChI |
InChI=1S/C18H37O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-18H2,1H3;/q-1;+4 |
InChI Key |
CFLVGIGTVOQVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


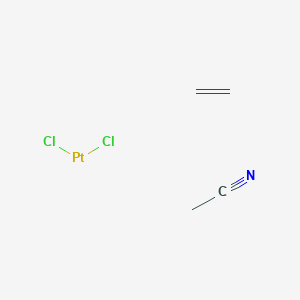
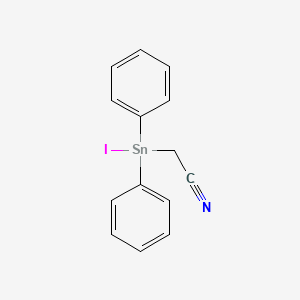
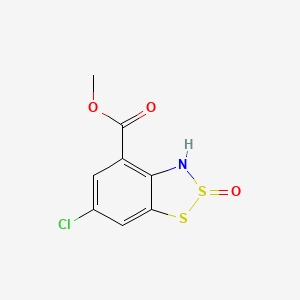
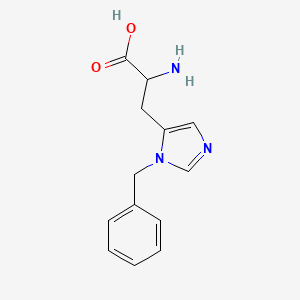
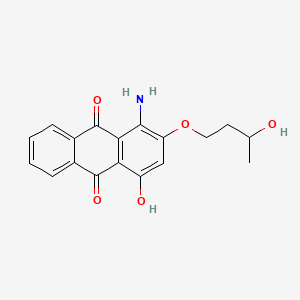
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)

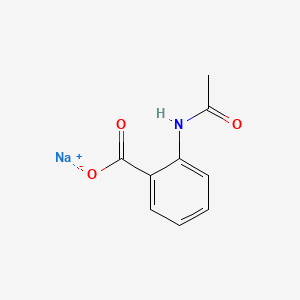
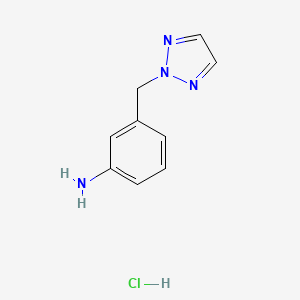
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
![Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen](/img/structure/B13732396.png)
![2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13732406.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732409.png)
